molecular formula C19H18FN3O4S2 B11159272 2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-4-carboxamide

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-(4-sulfamoylbenzyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11159272
M. Wt: 435.5 g/mol
InChI Key: XDIQSXGWILBSPI-UHFFFAOYSA-N
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Description

N~4~-[4-(aminosulfonyl)benzyl]-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzyl group, and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(aminosulfonyl)benzyl]-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzyl and sulfonamide groups. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yields, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(aminosulfonyl)benzyl]-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-[4-(aminosulfonyl)benzyl]-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-[4-(aminosulfonyl)benzyl]-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as reduced inflammation or inhibited microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminosulfonyl)benzyl]acetamide
  • N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide
  • 2-(2-amino-3-benzoylphenyl)-2-(phenylsulfanyl)acetamide

Uniqueness

N~4~-[4-(aminosulfonyl)benzyl]-2-(2-fluoro-6-methoxyphenyl)-5-methyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its thiazole ring and sulfonamide group make it particularly interesting for medicinal chemistry and drug development.

Properties

Molecular Formula

C19H18FN3O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-[(4-sulfamoylphenyl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H18FN3O4S2/c1-11-17(23-19(28-11)16-14(20)4-3-5-15(16)27-2)18(24)22-10-12-6-8-13(9-7-12)29(21,25)26/h3-9H,10H2,1-2H3,(H,22,24)(H2,21,25,26)

InChI Key

XDIQSXGWILBSPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=C(C=CC=C2F)OC)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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